molecular formula C18H13N3O B5395034 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5395034
M. Wt: 287.3 g/mol
InChI Key: YGKVRVNZRHQZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as Napyrazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound possesses unique chemical properties that make it an attractive candidate for use in various fields, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate for the treatment of various diseases. Studies have shown that 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine possesses potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications.

Mechanism of Action

The mechanism of action of 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and pain. Specifically, 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can reduce inflammation and pain in the body.
Biochemical and Physiological Effects
3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have a range of biochemical and physiological effects in the body. Studies have demonstrated that it can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have neuroprotective properties, protecting neurons from damage caused by oxidative stress and other harmful stimuli.

Advantages and Limitations for Lab Experiments

3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. Additionally, it possesses potent anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of inflammation and pain. However, 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of new drugs based on the chemical structure of 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine. Researchers are investigating the potential of modifying the structure of 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine to create new drugs with improved pharmacological properties. Additionally, researchers are exploring the potential of 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine as a tool for studying the mechanisms of inflammation and pain. By gaining a better understanding of how 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine works, researchers may be able to develop new treatments for these conditions. Finally, researchers are investigating the potential of 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine as a neuroprotective agent, with the goal of developing new therapies for neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 2-(1-naphthylmethyl)-5-nitropyridine with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with a reducing agent to obtain 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine. This method has been optimized to produce high yields of pure 3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, making it a cost-effective and efficient method for the synthesis of this compound.

properties

IUPAC Name

5-(naphthalen-1-ylmethyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-2-9-16-13(5-1)6-3-7-14(16)11-17-20-18(21-22-17)15-8-4-10-19-12-15/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKVRVNZRHQZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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